Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
Brand Name: Vulcanchem
CAS No.: 86864-88-2
VCID: VC18458298
InChI: InChI=1S/C22H23O4P/c1-16-10-12-21(18(3)14-16)25-27(23,24-20-8-6-5-7-9-20)26-22-13-11-17(2)15-19(22)4/h5-15H,1-4H3
SMILES:
Molecular Formula: C22H23O4P
Molecular Weight: 382.4 g/mol

Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester

CAS No.: 86864-88-2

Cat. No.: VC18458298

Molecular Formula: C22H23O4P

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester - 86864-88-2

Specification

CAS No. 86864-88-2
Molecular Formula C22H23O4P
Molecular Weight 382.4 g/mol
IUPAC Name bis(2,4-dimethylphenyl) phenyl phosphate
Standard InChI InChI=1S/C22H23O4P/c1-16-10-12-21(18(3)14-16)25-27(23,24-20-8-6-5-7-9-20)26-22-13-11-17(2)15-19(22)4/h5-15H,1-4H3
Standard InChI Key LHDWQHHGFDELQM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)C)C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester is defined by the IUPAC name bis(2,4-dimethylphenyl) phenyl phosphate. Its structure is represented by the SMILES notation:
CC1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)C)C)C\text{CC1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)C)C)C}
Key identifiers include:

  • CAS No.: 86864-88-2

  • PubChem CID: 3086231

  • EC Number: 265-240-2 .

The compound’s crystalline structure and steric hindrance from the dimethyl groups contribute to its thermal stability and resistance to hydrolysis .

Physicochemical Properties

Critical physicochemical parameters are summarized below:

PropertyValueSource
Density1.184 g/cm³
Boiling Point417.7°C at 760 mmHg
Flash Point219.9°C
Vapor Pressure8.41 × 10⁻⁷ mmHg at 25°C
LogP (Octanol-Water)6.565

The high logP value indicates significant lipophilicity, suggesting potential bioaccumulation in fatty tissues .

Synthesis and Manufacturing

Catalytic Esterification

The compound is synthesized via esterification of phosphoric acid with 2,4-dimethylphenol and phenol. A patented method employs a borate-sulfuric acid catalyst to enhance reaction efficiency . For example:

  • Reactants: Equimolar amounts of 2,4-dimethylphenol and phenol.

  • Catalyst: 0.5–2.0% w/w boric acid and sulfuric acid.

  • Conditions: Reflux at 130–280°C under nitrogen atmosphere .

This method achieves yields exceeding 90%, with purification via distillation or crystallization .

Alternative Routes

A solvent-free approach using phosphorus trichloride and phenols has been documented, though it requires stringent moisture control . Comparative studies show that catalysts like boron trifluoride are less effective than borate-sulfuric acid complexes .

Industrial Applications

Flame Retardants

The compound’s phosphorus content and thermal stability (decomposition >400°C) make it effective in flame-retardant coatings for electronics and textiles. It functions by releasing phosphoric acid under heat, forming a char layer that inhibits combustion .

Plasticizers

In polymer matrices, it improves flexibility and durability. For instance, it reduces glass transition temperatures (TgT_g) in polyvinyl chloride (PVC) by 15–20°C, enhancing processability .

Comparative Analysis with Analogues

The table below contrasts key properties with structurally similar organophosphates:

CompoundMolecular FormulaBoiling Point (°C)LogPPrimary Use
Bis(2,4-dimethylphenyl) phenyl phosphateC₂₂H₂₃O₄P417.76.56Flame retardant
Tris(3-methylphenyl) phosphateC₂₁H₂₁O₄P398.25.89Plasticizer
Bis(2,6-dimethylphenyl) phenyl phosphateC₂₂H₂₃O₄P421.56.72Lubricant additive

The 2,4-dimethyl substitution in the title compound confers superior oxidative stability compared to 2,6-dimethyl analogues .

Environmental and Toxicological Profile

Ecotoxicity

  • Aquatic Toxicity: LC₅₀ values for Daphnia magna exceed 10 mg/L, indicating low acute toxicity .

  • Bioaccumulation: Bioconcentration factors (BCF) in fish range from 100–1,900 L/kg, suggesting potential accumulation in lipid-rich tissues .

Regulatory Status

  • EFSA: Permitted in food-contact materials with migration limits of 5 mg/kg for the parent compound and 0.05 mg/kg for hydrolysis byproducts .

  • TSCA: Listed as inactive, reflecting limited current commercial use in the U.S..

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